molecular formula C22H25N3O5 B2507537 N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide CAS No. 954092-66-1

N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2507537
CAS No.: 954092-66-1
M. Wt: 411.458
InChI Key: UGBNCRGSCAETDF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylmorpholinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 2-methoxy-5-methylphenylamine, which is then reacted with ethyl oxalyl chloride to form an intermediate. This intermediate is further reacted with 2-phenylmorpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
  • N-(2-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
  • N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-methylmorpholin-4-yl)ethyl]ethanediamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-15-8-9-18(29-2)17(12-15)24-22(28)21(27)23-13-20(26)25-10-11-30-19(14-25)16-6-4-3-5-7-16/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBNCRGSCAETDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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